molecular formula C25H31NO8 B607502 Fmoc-NH-PEG4-CH2COOH CAS No. 437655-95-3

Fmoc-NH-PEG4-CH2COOH

Cat. No. B607502
M. Wt: 473.52
InChI Key: XPNLDOFYRFOXLR-UHFFFAOYSA-N
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Description

Fmoc-NH-PEG4-CH2COOH is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .


Synthesis Analysis

Fmoc-NH-PEG4-CH2COOH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular formula of Fmoc-NH-PEG4-CH2COOH is C25H31NO8 . It contains an Fmoc-protected amine and a terminal carboxylic acid .


Chemical Reactions Analysis

The Fmoc group in Fmoc-NH-PEG4-CH2COOH can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .


Physical And Chemical Properties Analysis

The molecular weight of Fmoc-NH-PEG4-CH2COOH is 473.5 g/mol . It appears as a viscous liquid . The compound has a topological polar surface area of 113 Ų .

Scientific Research Applications

1. Solid-Phase Synthesis of Pegylated Peptides

Fmoc-NH-PEG4-CH2COOH plays a crucial role in the solid-phase synthesis of pegylated peptides. It allows for site-specific pegylation of peptides at various positions, including the NH2-terminus, side-chain positions, or COOH-terminus. This methodology was demonstrated in a study using a model tridecapeptide fragment of interleukin-2, which illustrates the versatility of this compound in peptide modification (Lu & Felix, 2009).

2. Synthesis of Large Peptide Thioesters

The compound is instrumental in the synthesis of large peptide thioesters, such as those required for the total synthesis of functional peptide conjugates. A bis(2-sulfanylethyl)amino PEG-based resin enabled the synthesis of large peptides using Fmoc-SPPS, contributing to the development of significant peptide-based molecules (Boll et al., 2014).

3. Creation of DNA Arrays for Protein−DNA Interaction Studies

Fmoc-NH-PEG4-CH2COOH is used in the creation of DNA arrays on gold surfaces for studying protein−DNA interactions. This is particularly important in surface plasmon resonance (SPR) imaging studies, where the compound assists in creating an environment conducive to specific interactions (Brockman et al., 1999).

4. Nanocarrier Development for Chemotherapeutic Agents

This compound is utilized in developing nanocarriers for drugs, such as paclitaxel, a chemotherapeutic agent. The Fmoc component of the compound aids in forming π-π stacking interactions with the drug molecules, enhancing drug delivery efficiency (Zhang et al., 2014).

5. Improvement of High-Performance Liquid Chromatography Methods

The compound is used to enhance high-performance liquid chromatography methods for amino acids, demonstrating its utility in analytical chemistry and protein identification (Ou et al., 1996).

6. Fmoc Solid Phase Peptide Synthesis

Fmoc-NH-PEG4-CH2COOH has contributed significantly to the development of Fmoc solid phase peptide synthesis, a method used extensively for synthesizing biologically active peptides and small proteins (Fields & Noble, 2009).

Future Directions

Fmoc-NH-PEG4-CH2COOH is a promising compound in the field of drug delivery due to its role as a PEG linker . It is expected to have wide applications in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .

properties

IUPAC Name

2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO8/c27-24(28)18-33-16-15-32-14-13-31-12-11-30-10-9-26-25(29)34-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNLDOFYRFOXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-NH-PEG4-CH2COOH

Citations

For This Compound
3
Citations
D Dems - 2018 - theses.hal.science
This work describes the design of tunable biomaterials for tissue engineering. The composite approach provides numerous advantages to enhance cell adhesion and control bioactivity …
Number of citations: 3 theses.hal.science
D Dems - theses.hal.science
… , Fmoc-protected amino acids and 2-(1H-benzotriazole-1-yl)-1,1,3,3tetramethyluronium hexafluorophosphate (HBTU) were purchased from Novabiochem; Fmoc-NH-PEG4CH2COOH …
Number of citations: 0 theses.hal.science
D Dems - 2018 - theses.fr
… , Fmoc-protected amino acids and 2-(1H-benzotriazole-1-yl)-1,1,3,3tetramethyluronium hexafluorophosphate (HBTU) were purchased from Novabiochem; Fmoc-NH-PEG4CH2COOH …
Number of citations: 1 www.theses.fr

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